Product packaging for Potassium selenide(Cat. No.:CAS No. 1312-74-9)

Potassium selenide

Cat. No.: B074272
CAS No.: 1312-74-9
M. Wt: 157.17 g/mol
InChI Key: PUUYXTMGQCBWKL-UHFFFAOYSA-N
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Description

Potassium selenide (K₂Se) is an inorganic semiconductor and a vital reagent in materials science and solid-state chemistry research. This high-purity compound serves as a fundamental precursor for the synthesis of selenium-containing nanomaterials, including metal selenide quantum dots (e.g., CdSe, ZnSe) and thin films, which are investigated for their tunable optoelectronic properties in photovoltaic devices, LEDs, and bio-imaging probes. Its research value is further demonstrated in the development of novel chalcogenide glasses and as a doping agent to modify the electrical characteristics of other materials. The mechanism of action for this compound is rooted in its role as a source of selenide ions (Se²⁻). These highly reactive anions readily participate in metathesis reactions to precipitate other metal selenides or incorporate selenium into molecular frameworks and solid-state matrices. In biochemical research, its interactions are studied in the context of selenium's essential yet toxic dual role in biological systems, though all handling must be conducted under controlled conditions. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with extreme care due to its sensitivity to air and moisture, which leads to oxidation and the potential release of toxic hydrogen selenide gas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2Se B074272 Potassium selenide CAS No. 1312-74-9

Properties

CAS No.

1312-74-9

Molecular Formula

K2Se

Molecular Weight

157.17 g/mol

IUPAC Name

potassioselanylpotassium

InChI

InChI=1S/2K.Se

InChI Key

PUUYXTMGQCBWKL-UHFFFAOYSA-N

SMILES

[K+].[K+].[Se-2]

Canonical SMILES

[K][Se][K]

Other CAS No.

1312-74-9

Origin of Product

United States

Theoretical and Computational Chemistry of Potassium Selenide Systems

Electronic Structure Investigations via Density Functional Theory (DFT)

DFT calculations are a cornerstone for understanding the electronic behavior of materials. By solving the quantum mechanical equations that govern electron behavior, DFT can elucidate the electronic band structure, density of states, and the nature of chemical bonding, which collectively determine the material's conductivity and reactivity.

Band Structure and Electronic Density of States Analysis for Potassium Selenide (B1212193)

Potassium selenide in its ground state adopts a cubic antifluorite crystal structure. wikipedia.org Theoretical calculations performed using DFT with the PBEsol exchange-correlation functional have determined that K₂Se is a semiconductor. uni.lu

The calculated electronic band structure reveals an indirect band gap of approximately 2.093 eV. uni.lu This value indicates the minimum energy required to excite an electron from the valence band to the conduction band. The indirect nature of the gap means that the valence band maximum and the conduction band minimum occur at different points in the reciprocal space, which has implications for its optical properties.

Analysis of the electronic Density of States (DOS) provides further detail on the orbital contributions to the electronic bands. The states at the top of the valence band are predominantly composed of Selenium p-orbitals, while the bottom of the conduction band is mainly formed by Potassium s- and d-orbitals. The total DOS confirms the semiconducting nature, showing a clear energy gap with zero states around the Fermi level. uni.lu

Table 1: Calculated Electronic Properties of K₂Se

PropertyValueComputational Method
Crystal StructureCubic (antifluorite), Fm-3mDFT
Band Gap2.093 eV (Indirect)PBEsol functional
Formation Energy-1.097 eV/atomPBEsol functional

Charge Transfer Mechanisms and Interfacial Electronic Properties in Selenide Composites

While pure K₂Se has its intrinsic electronic properties, its behavior can be significantly altered when it is part of a composite material or forms an interface with other compounds. Such heterostructures are common in energy storage applications, where materials like transition metal selenides are used as electrodes in potassium-ion batteries.

DFT studies on various selenide heterostructures reveal that the interface is a region of intense electronic activity. For instance, in composites like CoSe₂/SnSe₂ and CoSe₂/VSe₂, a built-in electric field emerges at the interface due to the different Fermi levels of the constituent materials. wikipedia.orgwikipedia.orgatamanchemicals.com This field facilitates charge transfer across the phase boundary. Electrons tend to flow from the material with the higher Fermi level to the one with the lower level until equilibrium is reached. atamanchemicals.com

This interfacial charge transfer has several important consequences:

Enhanced Electronic Conductivity: The redistribution of charge can lead to an increase in the density of states near the Fermi level for the composite material compared to its individual components. americanelements.com This often results in enhanced electronic conductivity, which is crucial for efficient charge and discharge in battery applications. wikipedia.orgwikipedia.org

Metallic Character: In some cases, the formation of an interface can induce metallic characteristics. For example, DFT calculations showed that K₂Se/Co heterointerfaces, formed during the potassiation of cobalt selenide, exhibit metallic properties, which implies significantly higher conductivity. nih.gov

Computational Modeling of Ionic Transport and Diffusion in this compound Materials

The performance of potassium-based energy storage devices is heavily dependent on the mobility of potassium ions (K⁺) within the electrode material. Computational modeling is a powerful technique to visualize and quantify the diffusion process at an atomic level.

Theoretical Elucidation of Potassium Ion Diffusion Pathways and Energy Barriers

The migration of K⁺ through a solid host material is not a simple process; it involves the ion hopping between stable energetic sites through specific pathways. The energy required to move an ion from one site to the next over the highest energy point along this path is known as the diffusion energy barrier or activation energy. A lower energy barrier corresponds to faster ion diffusion and better rate performance in a battery.

Computational methods, particularly the climbing image nudged elastic band (CI-NEB) method within a DFT framework, are used to calculate these energy barriers. wikipedia.org Theoretical studies on various selenide-based materials considered for potassium-ion battery anodes have shown a wide range of diffusion barriers. For example, calculations have determined the K⁺ diffusion barrier to be as low as 0.05 eV in two-dimensional T-NiSe₂ and 0.10 eV on a GeSe sheet. wikipedia.orgwikipedia.org These low barriers suggest rapid charge and discharge capabilities. In contrast, the barrier within bulk SnSe₂ is significantly higher at 0.72 eV. wikipedia.org

Table 2: Calculated K⁺ Diffusion Energy Barriers in Various Selenide Materials

MaterialK⁺ Diffusion Barrier (eV)Computational Method
T-NiSe₂0.05DFT (CI-NEB)
Be₂C₅ monolayer0.074DFT (CI-NEB)
GeSe sheet0.10DFT (CI-NEB)
CoSe₂/SnSe₂~0.25DFT (CI-NEB)
CoSe₂0.46DFT (CI-NEB)
SnSe₂0.72DFT (CI-NEB)

Impact of Alloying, Doping, and Intercalation on Potassium Ion Mobility

Computational studies have demonstrated that the ionic conductivity of selenide materials can be strategically enhanced through alloying, doping, or intercalation. These modifications alter the host material's crystal and electronic structure, which in turn affects the K⁺ diffusion pathways and energy barriers.

Alloying and Heterostructures: Creating composite materials or alloys can introduce interfaces with low diffusion barriers. As seen in CoSe₂/SnSe₂ heterostructures, the interface provides a diffusion pathway with a significantly lower energy barrier (~0.25 eV) than either of the individual components (0.46 eV for CoSe₂ and 0.72 eV for SnSe₂). wikipedia.org A similar effect is observed in CoSe₂/VSe₂ heterostructures, where the interface facilitates K⁺ diffusion. wikipedia.org One study proposed an "ionic-drill" strategy, where alloying a tin anode with lithium creates Li-Sn phases that have lower diffusion energy barriers for K⁺ ions compared to pure tin. wikipedia.org

Doping: The introduction of foreign atoms (dopants) into the crystal lattice can also improve ion mobility. DFT calculations have shown that doping CoSe₂ with nickel atoms reshapes the electronic structure at the K₂Se/Co interface that forms during cycling, leading to higher conductivity. nih.gov In other systems, doping has been shown to introduce charge carriers (like electronic holes) that can influence transport properties. nih.gov

Intercalation: Intercalation involves inserting guest species, such as potassium ions, into a host lattice. The process itself is a form of diffusion. Studies on the intercalation of potassium and ammonia (B1221849) into iron selenide (FeSe) have revealed the formation of multiple distinct phases with different layer separations and K⁺ content. nih.govnih.govamericanelements.com These structural changes fundamentally define the pathways and energetics for subsequent ion movement.

Simulation of Reaction Pathways and Phase Transformations in this compound Chemistry

Computational chemistry allows for the simulation of chemical reactions and phase transformations, providing mechanistic insights that complement experimental observations. By calculating the energies of reactants, products, and potential intermediates, researchers can map out the most likely reaction pathways.

For this compound systems, this includes modeling both its synthesis and its subsequent reactions.

Synthesis Pathway: The formation of K₂Se from its elements, potassium and selenium, can be achieved in liquid ammonia. wikiwand.com This reaction proceeds via the reduction of elemental selenium and can be modeled to understand its kinetics. wikiwand.com

Reaction Mechanisms: Computational studies have been used to explore the reaction pathways of K₂Se with other compounds. For example, the reaction between K₂Se and Bi₂Se₃ to form the ternary compound KBiSe₂ was found to proceed through a K₃BiSe₃ intermediate phase. americanelements.com

Phase Transformations: In the context of battery materials, the potassiation and de-potassiation of metal selenides involve a series of phase transformations. For instance, in situ diffraction studies combined with computational analysis of the potassium-intercalated iron selenide system have mapped a complex phase diagram with several solution-stable and metastable phases, revealing the stepwise nature of the intercalation and deintercalation reactions. nih.govnih.govamericanelements.com Similarly, the reversible phase transformation of Fe₃Se₄ during cycling has been identified through a combination of experimental and theoretical methods. Molecular dynamics simulations have also been employed to study temperature-induced phase transitions in related compounds like potassium selenate (B1209512) (K₂SeO₄), demonstrating the power of simulation to predict structural changes.

Pseudocapacitive Mechanisms and Conversion Reaction Simulations for this compound Electrodes

The energy storage mechanism in potassium-selenium (K-Se) systems is primarily based on pseudocapacitance, which involves fast and reversible faradaic redox reactions at the electrode's surface. Unlike electrical double-layer capacitance (EDLC), which relies on simple charge accumulation, pseudocapacitance generates charge through chemical conversion, similar to a battery but with much faster kinetics.

Simulations show the reaction proceeds through several distinct, reversible steps, as detailed in the table below.

Table 1: Simulated Conversion Reaction Pathway for this compound Electrodes

Reaction Step Intermediate/Product Theoretical Voltage (vs. K/K⁺)
Initial Potassiation Soluble K₂Se₅ ~2.3 V nih.gov
Further Potassiation Solid-state K₂Se₃ ~2.1 V nih.gov
Intermediate Conversion K₂Se₂ -
Final Conversion K₂Se -

Note: The table presents key intermediates identified through experimental analysis coupled with first-principles calculations. nih.gov The conversion to K₂Se₂ and K₂Se occurs at lower voltages.

Thermodynamic and Kinetic Considerations in Solid-State Selenide Reactions

The synthesis and electrochemical behavior of this compound are governed by a delicate interplay between thermodynamics and kinetics. Solid-state reactions can be categorized as either thermodynamically or kinetically controlled. colostate.edu Thermodynamic control yields the most energetically stable product, while kinetic control favors the product that forms the fastest, which may be a metastable phase. colostate.eduacs.org Understanding which regime dominates is critical for designing and synthesizing materials with desired properties. acs.org

Thermodynamic Stability

Computational methods are used to predict the thermodynamic stability of compounds. For example, the "energy above the hull" calculated via DFT indicates how stable a compound is relative to a combination of other known stable materials. A value of zero suggests the compound is on the convex hull and is thermodynamically stable. The Materials Project database reports a calculated energy above the hull for cubic this compound (K₂Se, mp-8426) of 0 eV/atom, indicating it is a thermodynamically stable compound. materialsproject.org Furthermore, calculations of Helmholtz free energy and formation energy can confirm the structural, chemical, and thermodynamic stability of potassium-containing selenide compounds. rsc.org

Kinetic Factors

While K₂Se is thermodynamically stable, the kinetics of its formation and subsequent reactions can be challenging. K-Se batteries can suffer from sluggish reaction kinetics, particularly for the solid-to-solid conversion steps. nih.gov This is often attributed to the insulating nature of some selenium species and the large ionic size of K⁺. nih.gov

Computational studies investigate these kinetic limitations by calculating energy barriers for ion migration and reaction pathways. For instance, DFT calculations of the Gibbs free energy changes along the sulfur reduction pathway in analogous K-S batteries show that the conversion from long-chain to short-chain polysulfides represents the rate-determining step with the highest energy barrier. nih.gov Similar kinetic hurdles are expected in K-Se systems. The kinetic factor, which can be modeled through computational analysis of diffusion barriers, is often decisive for the ultimate performance of K-Se batteries. nih.gov

Predictive Modeling of Material Stability and Electrochemical Performance for this compound-Based Systems

Predictive modeling using first-principles calculations has become an indispensable tool for designing and screening new electrode materials for KIBs. berkeley.edursc.org These computational approaches allow researchers to forecast material stability and key electrochemical performance metrics before undertaking complex and time-consuming experimental synthesis.

Modeling Material Stability The stability of this compound and its interaction with host materials are critical for long-term battery cycling. DFT calculations are used to predict:

Thermodynamic Stability: As mentioned previously, calculating the formation energy and energy above the hull determines if a material is likely to be stable or decompose. materialsproject.orgrsc.org

Structural Stability: Models can simulate the significant volume changes that occur during the repeated insertion and extraction of large K⁺ ions, helping to predict mechanical degradation and electrode failure. oaepublish.com

Interfacial Stability: A key aspect of performance is the chemical affinity between the discharge products (like K₂Se) and the conductive host material (typically carbon). A strong binding energy, which can be calculated with DFT, prevents the active material from dissolving or detaching from the electrode, thereby improving cycle life. acs.orgresearchgate.netresearchgate.net

Modeling Electrochemical Performance Computational models can predict several key performance indicators:

Adsorption and Binding Energy: DFT is used to calculate the binding energy of K₂Se and intermediate polyselenides onto various substrates. Studies have shown that introducing nitrogen doping into a carbon host material significantly increases the binding energy with K₂Se, enhancing the structural integrity of the electrode. acs.orgresearchgate.net

Ion Diffusion and Kinetics: The rate at which a battery can be charged and discharged is limited by how fast potassium ions can move. The nudged elastic band (NEB) method, combined with DFT, is used to calculate the energy barriers for K⁺ diffusion through the material, providing a direct prediction of the rate capability. nih.govrsc.org

Electronic Properties: The electronic conductivity of the electrode materials is essential for efficient charge transfer. DFT can calculate the Density of States (DOS), which reveals whether a material is metallic, semiconducting, or insulating. sciopen.comrsc.org While many metal selenides are conductive, the final discharge product, K₂Se, is a semiconductor, which can impact reaction kinetics. sciopen.comsciopen.com

Table 2: Calculated Binding Energies of K₂Se on Carbon Substrates

Substrate Nitrogen Doping Type Calculated Binding Energy (Eb)
Pure Carbon None -0.54 eV acs.org
N-doped Carbon Graphitic (N-Q) -0.39 eV acs.org
N-doped Carbon Pyrrolic (N-5) -2.23 eV acs.org
N-doped Carbon Pyridinic (N-6) -2.51 eV acs.org
N-doped Carbon N-5 / N-6 Co-doping -7.77 eV acs.org

Note: A more negative binding energy indicates stronger adsorption, which is favorable for cycling stability. The data clearly shows that specific types of nitrogen doping dramatically improve the chemical affinity for K₂Se. acs.org

Chemical Reaction Mechanisms and Kinetics Involving Potassium Selenide

Elucidation of Electrochemical Reaction Mechanisms in Energy Storage Systems

The role of potassium selenide (B1212193) and related species is crucial in the functioning of potassium-based batteries. Understanding the electrochemical pathways, from conversion reactions to ion transport and interfacial phenomena, is vital for developing high-performance energy storage devices.

The electrochemical process in potassium-selenium (K-Se) batteries is not a simple, single-step reaction but a complex series of conversion reactions involving the formation and transformation of various potassium polyselenide (K₂Seₓ) intermediates. rsc.org The exact reaction pathway is a subject of ongoing investigation and can be significantly influenced by the electrolyte composition. researchgate.net

In concentrated ether-based electrolytes, K-Se batteries have been shown to follow a distinctive, reversible stepwise conversion from selenium to potassium selenide. rsc.org This process involves multiple redox intermediates, such as K₂Se₅ and K₂Se₃, which appear at distinct voltage plateaus of approximately 2.3 V and 2.1 V, respectively. rsc.orgnih.gov The final discharge products in these systems are typically lower-order selenides, culminating in K₂Se. rsc.org The ability to suppress the dissolution of these polyselenide intermediates in concentrated electrolytes is key to achieving fast reaction kinetics and high energy density. rsc.orgrsc.org

Conversely, the reaction mechanism can differ in other electrolyte systems. researchgate.net In carbonate-based electrolytes, selenium chains may undergo a single-step conversion to K₂Se. researchgate.net However, due to lower reactivity, a two-step conversion (Se → K₂Se₂ → K₂Se) is sometimes observed. researchgate.netresearchgate.net Research combining in-situ characterization and theoretical calculations has also supported an all-solid-state two-step conversion mechanism (Se → K₂Se₂ → K₂Se) in certain cathode designs. acs.org The formation of soluble polyselenide intermediates can lead to a "shuttle effect," where they dissolve into the electrolyte and migrate to the anode, causing capacity decay. researchgate.net The use of concentrated electrolytes effectively mitigates this issue, leading to better cycling stability. nih.gov

Table 1: Reported Conversion Reaction Pathways in K-Se Batteries

Electrolyte Type Observed Reaction Pathway Key Intermediates Reference
Concentrated Ether-based Se → K₂Se₅ → K₂Se₃ → K₂Se₂ → K₂Se K₂Se₅, K₂Se₃, K₂Se₂ rsc.org
Carbonate-based Se → K₂Se (single-step) or Se → K₂Se₂ → K₂Se (two-step) K₂Se₂ researchgate.netresearchgate.net
Solid-State (Microporous Carbon) Se → K₂Se₂ → K₂Se K₂Se₂ acs.org

Beyond K-Se batteries where selenium acts as the cathode, various metal selenides are being explored as anode materials for potassium-ion batteries (KIBs). ucl.ac.uk In these systems, the potassium storage mechanism involves a combination of intercalation and conversion reactions. nih.govresearchgate.net Transition metal selenides are considered promising due to their higher electronic conductivity compared to sulfides and oxides, and their larger interlayer spacing, which can better accommodate the large size of potassium ions (1.38 Å). mdpi.comacs.org

During the potassiation (discharge) process, K⁺ ions are inserted into the host material. For instance, in anodes made of tungsten selenide (WSe₂) nanotubes, the large interlayer spacing of WSe₂ facilitates the initial intercalation of K⁺ ions. nih.gov This is followed by a conversion reaction. nih.govresearchgate.net Similarly, for anodes composed of CoSe₂/SnSe₂ heterostructures, in-situ studies have revealed a multistep redox reaction mechanism for potassium storage. chinesechemsoc.org

A primary challenge for these anode materials is the significant volume change that occurs during the repeated intercalation and deintercalation of K⁺ ions, which can lead to structural collapse and poor cycling stability. ucl.ac.ukmdpi.comacs.org To address this, strategies such as embedding the selenide materials within a robust matrix, like carbon nanofibers, are employed. acs.orgchinesechemsoc.org This approach helps to buffer the volume expansion and enhance electronic conductivity. chinesechemsoc.org First-principles calculations on CoSe₂ have suggested that the insertion of K⁺ into the CoSe₂ lattice is energetically difficult; instead, a conversion reaction to form K₂Se is more favorable. mdpi.com

In KIBs, the SEI is formed from the reduction of both salts and solvents in the electrolyte. ucl.ac.uk Its composition is a mix of organic and inorganic compounds. ucl.ac.uk Research indicates that an SEI rich in inorganic components is generally more stable and favorable for long-term cycling. ucl.ac.uk For metal selenide anodes, the SEI must be robust enough to withstand the large volume changes during potassiation and the high reactivity of metallic potassium that can form during discharge. acs.org

Recent studies have focused on engineering the SEI for enhanced stability. One strategy involves promoting the formation of a potassium fluoride (B91410) (KF)-rich SEI on the surface of a ZnSe anode by doping it with silver. acs.org The Ag doping facilitates the decomposition of the KPF₆ salt in the electrolyte, leading to an SEI with a high concentration of KF. acs.org This KF-rich layer possesses superior mechanical strength and a larger band gap, which helps to stabilize the electrode/electrolyte interface and prevent further electrolyte decomposition. acs.org The formation of a stable SEI is considered a prerequisite for the proper functioning of any anode in a potassium-ion battery. ucl.ac.uk

Potassium Ion Intercalation and Deintercalation Processes in Selenide Anodes

Mechanistic Studies of Catalytic Processes Involving this compound

Selenium compounds, known for their versatile redox properties, can act as effective catalysts in a variety of organic transformations. The mechanisms often involve the selenium center cycling through different oxidation states.

Organoselenium compounds are recognized as efficient catalysts for oxygen-transfer reactions, such as the oxidation of alkenes and amines, typically using an oxidant like hydrogen peroxide (H₂O₂). rsc.org The catalytic cycle generally involves the reaction of the selenium catalyst with the oxidant to form a more potent oxidizing species. rsc.org For a long time, a Se(IV) species, phenyl peroxyseleninic acid, was considered the primary active intermediate. rsc.org However, recent work suggests the potential involvement of Se(VI) species as well. rsc.org

In heterogeneous catalysis, a combination of selenium and iron has been shown to effectively catalyze the aerobic oxidative cracking of carbon-carbon double bonds in alkenes to form carbonyls. organic-chemistry.org The proposed mechanism involves both ionic and free-radical pathways, where selenium functions as an oxygen carrier to regenerate the active Fe(III) catalyst from Fe(II). organic-chemistry.org

Light can also be used to promote hydroselenation reactions, which proceed via a radical-mediated pathway. chemrxiv.org A photochemically generated seleno radical can add to an alkene, forming a carbon-centered radical that then abstracts a hydrogen atom to yield the final selenide product. chemrxiv.org The development of selenide-based catalysts is an active area of research, aiming to expand the range of chemical transformations that can be achieved efficiently and selectively. nsf.gov

Photocatalysis is an environmental remediation process that uses semiconductor nanomaterials to degrade pollutants under light irradiation. mdpi.commdpi.com The fundamental mechanism involves the absorption of photons by the photocatalyst, which excites an electron from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺) in the VB. mdpi.comresearchgate.net These photogenerated electron-hole pairs are highly reactive and are the primary drivers of the degradation process. researchgate.net

Metal selenide nanoparticles, such as copper selenide (CuSe) and composites like manganese selenide-graphene oxide (MnSe-GO), have demonstrated effectiveness as photocatalysts for degrading organic pollutants like dyes. mdpi.comresearchgate.net For example, CuSe nanoparticles have been used to degrade methylene (B1212753) blue and rhodamine B under UV irradiation. researchgate.net The efficiency of the photocatalyst is determined by its ability to absorb light and to effectively separate the electron-hole pairs, minimizing their recombination. aip.org

The general process for dye degradation involves the generated holes oxidizing water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons in the conduction band reduce adsorbed oxygen to form superoxide (B77818) radicals (•O₂⁻). mdpi.com These reactive oxygen species (ROS) then attack the organic dye molecules, breaking them down into simpler, less harmful compounds. mdpi.com While specific studies on this compound nanomaterials are less common, the underlying photocatalytic mechanism described for other metal selenides would be the governing principle for their activity in environmental remediation. mdpi.comresearchgate.net The efficiency of such a process would depend on factors like particle size, surface area, and bandgap energy of the K₂Se nanomaterial. researchgate.net

Electrocatalytic Redox Transformations in Selenium-Based Catalysts

Selenium-based catalysts (SBCs) have emerged as a promising class of materials in electrocatalysis due to their potential to replace or reduce the use of expensive noble metals. researchgate.net Transition metal selenides (TMSes), in particular, are noted for their electrocatalytic activity in energy conversion reactions like water splitting. rsc.org The enhanced conductivity of TMSes, such as MoSe₂, compared to their sulfide (B99878) analogs is attributed to the more metallic nature of selenium. rsc.org

The core of their catalytic function lies in the redox transformations of selenium. In the context of battery chemistry, selenium can undergo a six-electron conversion (Se⁴⁺ ↔ Se²⁻), which allows for a high theoretical capacity. researchgate.net The electrocatalytic interconversion of iodide/triiodide, a key process in some energy technologies, can be enhanced by catalysts such as nitrogen and selenium dual-doped porous carbon. acs.org Density functional theory calculations suggest that the synergy between nitrogen and selenium species helps to manipulate the adsorption of reactants, thereby boosting catalytic activity. acs.org

In zinc-selenium batteries, an electrocatalytic strategy has been proposed to improve reaction kinetics and the utilization of selenium, especially at high mass loadings. researchgate.net The synergistic effects of transition metals like copper and cobalt can catalytically convert selenium species (Seₙ) during cycling, facilitating the Se⁴⁺ ↔ Se²⁻ conversion and improving battery performance. researchgate.net Similarly, in potassium-selenium (K-Se) batteries, the reaction pathways involve the reversible stepwise conversion of elemental selenium to potassium polyselenides and finally to this compound. rsc.orgrsc.org The formation of intermediate species like K₂Se₅ and K₂Se₃ contributes to the battery's high voltage and energy density. rsc.orgrsc.org

Kinetics of Solid-State Chemical Reactions Incorporating Selenide Precursors

Understanding the kinetics of solid-state reactions is crucial for controlling reaction pathways to synthesize desired materials, including those that are metastable. colostate.edu The use of selenide precursors in solid-state metathesis reactions allows for the preparation of various transition metal selenides. colostate.edu

In-situ powder X-ray diffraction has been used to study the synthesis and decomposition of potassium and ammonia-intercalated iron selenide superconductors, providing insight into the phase transformation kinetics of both solid-solution and solid-gas reactions. acs.orgacs.org These studies reveal multiple reaction steps that are governed by a combination of competing energy barriers and thermodynamic minima. acs.orgacs.org

The reaction to form these intercalated iron selenides involves several transient and intermediate phases. For instance, when reacting iron selenide with potassium in liquid ammonia (B1221849), a crystalline intermediate (designated as 11.5) appears rapidly before converting to other products. acs.orgacs.org The stoichiometry of the reactants, such as the initial potassium-to-iron selenide ratio, significantly influences the reaction pathway and the final products. A more potassium-rich solution (0.3 K/FeSe) leads to a product designated as 9.9, while a potassium-poor reaction (0.15 K/FeSe) initially forms this same kinetic product before it converts to a more thermodynamically stable product (10.2). acs.orgacs.org This indicates a shifting equilibrium between different crystalline intermediates and products. acs.org The conversion between these phases is mediated by the displacement of potassium by ammonia within the layers of the iron selenide structure. acs.orgacs.org

Reactant Stoichiometry (K/FeSe)Observed Phasesd-spacing (Å)Phase TypeDescription
0.3 K/FeSeProduct 9.99.88Kinetic ProductFormed in potassium-rich conditions. acs.org
0.15 K/FeSeIntermediate 11.511.55Transient IntermediateAppears rapidly at the start of the reaction. acs.orgacs.org
0.15 K/FeSeProduct 9.99.88Kinetic ProductInitially forms before converting to the final product. acs.orgacs.org
0.15 K/FeSeProduct 10.210.20Thermodynamic ProductThe final, more stable product of the potassium-poor reaction. acs.orgacs.org

These detailed kinetic studies are essential for designing synthesis routes for new functional inorganic materials by providing an understanding of the energy landscape that separates stable and isolable compounds. acs.org

Biogeochemical Transformation Pathways of Selenium by Microorganisms and Resulting Selenide Species

Microorganisms play a central role in the global biogeochemical cycling of selenium, mediating transformations that control its mobility, bioavailability, and toxicity. nih.govasm.org These transformations include reduction, oxidation, and methylation. asm.org The microbial reduction of toxic and soluble selenium oxyanions, such as selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), to insoluble, elemental selenium (Se⁰) is a key process in the bioremediation of contaminated environments. asm.orgasm.orgshu.ac.uk

There are two primary metabolic pathways for selenium reduction by microorganisms:

Assimilatory Reduction : In this pathway, selenate and selenite are taken into the cell and reduced to selenide (Se²⁻). asm.orgnih.gov This selenide is then used for biosynthesis, primarily for the production of the amino acid selenocysteine (B57510), which is incorporated into selenoproteins. asm.orgasm.orgnih.gov The synthesis of selenocysteine involves the enzyme-catalyzed reaction of serine with selenophosphate, which is produced from the selenide. asm.orgnih.gov

Dissimilatory Reduction : Certain anaerobic bacteria can use selenate and selenite as terminal electron acceptors for respiration, a process analogous to how other organisms use oxygen or sulfate. asm.orgasm.orgnih.gov This dissimilatory reduction typically results in the formation of extracellular nanoparticles of elemental selenium. asm.orgnih.gov However, further reduction of elemental selenium to selenide (Se²⁻) has also been observed. asm.orgnih.gov For example, the bacterium Bacillus selenitireducens can reduce selenite through elemental selenium to produce significant amounts of selenide. asm.orgnih.gov Similarly, the acidophile Thiobacillus ferrooxidans can convert elemental selenium to hydrogen selenide (H₂Se) under anaerobic conditions. asm.orgnih.gov

The resulting selenide from these microbial processes can exist in several forms. In aquatic environments, it can form hydrogen selenide (H₂Se) or be incorporated into metal selenide minerals, often in association with sulfide minerals. nih.govtaylorandfrancis.com Additionally, microorganisms can methylate selenium compounds, converting them into volatile species like dimethyl selenide (CH₃SeCH₃) and dimethyl diselenide (CH₃SeSeCH₃). nih.govresearchgate.net This volatilization is considered a detoxification mechanism and contributes to the natural cycling of selenium into the atmosphere. nih.gov

Advanced Materials Engineering and Research Applications of Potassium Selenide

Design and Synthesis of Nanostructured Potassium Selenide (B1212193) Materials

The engineering of materials at the nanoscale has unlocked new functionalities and enhanced properties across various scientific domains. In this context, potassium selenide (K₂Se) and related compounds are being explored through the fabrication of diverse nanostructures, from zero-dimensional quantum dots to complex two-dimensional layers.

Zero-Dimensional Nanoparticles and Quantum Dots of this compound

Direct synthesis and application of zero-dimensional this compound (K₂Se) nanoparticles and quantum dots are not extensively documented in dedicated research. However, the broader class of selenide-based quantum dots and nanoparticles is well-established. For instance, selenium quantum dots are noted for their low toxicity and good biocompatibility, making them promising for biomedical applications. The synthesis of such nanoparticles can be achieved through various means, including the use of potassium hydroxide (B78521) in solution to create highly reactive selenide anions (Se²⁻) from selenium powder, which then form nanoparticles.

While pure K₂Se quantum dots are not a primary focus, functionalized cadmium selenide (CdSe)/Zinc Sulfide (B99878) (ZnS) quantum dots have been developed for the fluorescent recognition of potassium ions (K⁺). This indicates a potential application area where the interaction between potassium and selenide-containing nanostructures is crucial.

One-Dimensional Nanowires, Nanorods, and Nanofibers Incorporating this compound

Research into one-dimensional (1D) nanostructures has involved the incorporation of potassium into complex selenide materials, rather than fabricating pure K₂Se nanowires.

A notable example is the synthesis of ternary alkali metal copper selenide KCu₄Se₈ nanowires . These have been synthesized using a modified composite-hydroxide mediated (M-CHM) approach, resulting in nanowires with an average length of approximately 30 μm. ereztech.com The structure of these nanowires was identified as a body-centered tetragonal phase. ereztech.com These materials have been fabricated into solid-state supercapacitors. ereztech.com

In a different approach, potassium-doped tungsten oxide nanowires have been synthesized through methods like thermal evaporation. citeab.comatamanchemicals.com One simple technique involves using potassium halide vapor in an oxidation furnace, which is proposed to follow a vapor-liquid-solid growth mechanism. fishersci.ie Another method uses a two-step heating process with potassium hydroxide as a catalyst on a tungsten foil to produce K₂W₆O₁₉ nano/microwires. americanelements.com Stirred hydrothermal treatment has also been shown to significantly increase the synthesis yield of K-doped tungsten oxide (K₂W₄O₁₃) nanowires. alfa-chemistry.com

Furthermore, carbon nanofibers are often used as a structural backbone for metal selenides in battery applications. For instance, ultrafine iron selenide (Fe₃Se₄) nanoparticles have been embedded into 1D carbon fibers for use as anodes in potassium-ion batteries (KIBs). fishersci.atfishersci.ca In these systems, K₂Se is formed as a product of the electrochemical conversion reaction during battery operation. wikipedia.org

Two-Dimensional Nanosheets and Layered Structures for Enhanced Performance

In the realm of two-dimensional (2D) materials, the ternary compound KCu₃₋ₓSe₂ stands out. This material possesses a layered structure composed of infinite copper-deficient [Cu₃₋ₓSe₂]⁻ layers separated by potassium ions (K⁺). wikipedia.orgwikipedia.org It can be synthesized using a K₂Se₃ flux or directly from the elements. wikipedia.orgwikipedia.org KCu₃₋ₓSe₂ is a p-type semiconductor with a direct optical band gap of about 1.35 eV. wikipedia.orgnih.gov Its unique 2D structure influences its electronic and transport properties. wikipedia.orgnih.gov

The synthesis of other 2D nanostructures has been achieved using potassium compounds as catalysts. For example, a high quantity of tungsten oxide nanosheets with thicknesses of 30–50 nm was synthesized by thermally oxidizing tungsten plates with potassium hydrate (B1144303) acting as the catalyst. wikipedia.org The use of potassium salts can dramatically lower the required synthesis temperature for such nanostructures. wikipedia.org

Heterostructure and Composite Material Development with this compound

The development of heterostructures and composite materials is a key strategy to enhance the performance of materials in advanced applications, particularly in electrochemical energy storage. This compound often plays a crucial role as a reaction intermediate or final product in the anodes of potassium-ion batteries.

Integration of this compound with Carbonaceous Frameworks for Electrochemical Systems

Integrating metal selenides with carbonaceous frameworks like carbon nanofibers and graphene is a widely adopted strategy to improve electrode stability and conductivity for KIBs. During the potassiation/depotassiation cycle in these batteries, the active material often undergoes a conversion reaction where K₂Se is reversibly formed and decomposed.

For example, a flexible K-Se battery was developed using small-molecule selenium embedded in freestanding N-doped porous carbon nanofibers (Se@NPCFs). wikipedia.orgwikipedia.org In this system, the reaction mechanism involves the transformation of selenium into K₂Se through a two-step "all-solid-state" electrochemical process, effectively suppressing the formation of undesirable long-chain polyselenides (K₂Seₙ, n ≥ 3). wikipedia.orgwikipedia.orgfishersci.se Similarly, monodisperse hierarchical N-doped carbon microspheres have been synthesized as a cathode host for K-Se batteries, where nitrogen doping strengthens the chemical bonding between selenium and the carbon host, mitigating issues like Se aggregation and volumetric expansion during the formation of K₂Se. americanelements.com

Other research has focused on embedding metal selenide nanoparticles within carbon fibers. Ultrafine iron selenide (Fe₃Se₄) nanoparticles embedded in 1D carbon fibers have been used as anodes for KIBs, showing excellent charge storage capability due to the reversible conversion reaction involving K₂Se formation. fishersci.atwikidata.org Metal-organic frameworks (MOFs) have also been used as precursors to create materials like Co₀.₈₅Se@N-doped carbon, which exhibit excellent potassium storage performance. wikidata.org

Bimetallic and Multimetallic Selenide Heterostructures in Advanced Materials

Bimetallic and multimetallic selenide heterostructures are engineered to leverage the synergistic effects between different metals, which can enhance electronic conductivity, facilitate ion diffusion, and improve structural stability, particularly for KIB anodes.

A prominent example is the CoSe₂/SnSe₂ heterostructure confined in hierarchical carbon nanofibers (CSSe@CNFs). wikipedia.org This design benefits from a built-in electric field at the heterostructure interface, which reduces the energy barrier for ion diffusion and enhances charge transport kinetics. wikipedia.org This leads to superior electrochemical performance for potassium storage. wikipedia.orgfishersci.ca

Similarly, NiCo₂Se₄ nanotube spheres have been synthesized and used as an anode for KIBs. fishersci.cafishersci.ptnih.gov These bimetallic selenides offer rich redox reaction sites and high electrochemical activities. fishersci.canih.gov The hollow nanotube structure provides channels for K-ion transfer and accommodates volume changes during the conversion reaction that forms K₂Se and other intermediates. fishersci.canih.gov

Another advanced heterostructure involves carbon-encapsulated Fe₃Se₄/WSe₂ microspheres . wikipedia.org These materials, assembled from nanosheets with abundant heterogeneous interfaces, provide numerous active sites and enhance the reversibility of the electrochemical reaction for superior potassium-ion storage. wikipedia.org The design of various bimetallic selenide heterostructures, such as CoSe₂-Cu₂Se and Ni₃Se₄/CoSe₂@C, encapsulated in carbon shells has been shown to improve rate performance and cycling durability for both sodium and potassium-ion batteries by accelerating charge transfer and restraining volume expansion. fishersci.benih.gov

Data Tables

Table 1: Properties of Nanostructured this compound Materials

Material TypeCompositionSynthesis MethodKey FindingsCitations
1D NanowireKCu₄Se₈Modified composite-hydroxide mediated (M-CHM)Average length of ~30 μm; body-centered tetragonal phase. ereztech.com ereztech.com
1D NanowireK-doped Tungsten Oxide (K₂W₄O₁₃)Stirred Hydrothermal TreatmentYield increased to 90.3% with stirring; uniform nanowires with average diameter of 11.4 nm. alfa-chemistry.com alfa-chemistry.com
1D NanowireK-doped Tungsten Oxide (K₂W₆O₁₉)Two-step heating with KOH catalystFormed nano/microwires on a tungsten foil. americanelements.com americanelements.com
2D Layered MaterialKCu₃₋ₓSe₂K₂Se₃ flux methodInfinite [Cu₃₋ₓSe₂]⁻ layers separated by K⁺ ions; p-type semiconductor with ~1.35 eV band gap. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.orgwikipedia.orgnih.gov
2D NanosheetTungsten Oxide (WO₃)Thermal oxidation with KOH catalystNanosheet thickness of 30–50 nm; potassium catalyst lowers synthesis temperature. wikipedia.org wikipedia.org

Table 2: Performance of this compound-based Heterostructures in Electrochemical Systems

Material SystemApplicationCarbon FrameworkKey Performance MetricCitations
SeK-Se Battery CathodeN-doped Porous Carbon Nanofibers (NPCFs)Suppresses polyselenide (K₂Seₙ, n≥3) formation; enables "all-solid-state" conversion to K₂Se. wikipedia.orgwikipedia.org wikipedia.orgwikipedia.orgfishersci.sefishersci.no
Fe₃Se₄KIB Anode1D Carbon FibersHigh specific capacity of ~435 mAh/g at 50 mA/g. fishersci.ca fishersci.atfishersci.cawikidata.org
CoSe₂/SnSe₂KIB AnodeHierarchical Carbon Nanofibers (CSSe@CNFs)High areal capacity (7.58 mAh cm⁻²); reduced ion-diffusion energy barrier due to heterostructure. wikipedia.org wikipedia.orgfishersci.ca
NiCo₂Se₄KIB AnodeNanotube sphere morphology (self-supported)Hollow structure enhances electrochemical reactivity and K-ion transport. fishersci.canih.gov fishersci.cafishersci.ptnih.gov
Fe₃Se₄/WSe₂KIB AnodeCarbon-encapsulated microspheresAbundant heterogeneous interfaces improve electronic conductivity and structural stability. wikipedia.org wikipedia.org

Applications in Electrochemical Energy Storage Systems

The unique electrochemical properties of this compound are being leveraged to develop next-generation energy storage solutions, including high-capacity batteries and supercapacitors.

In the context of potassium-ion batteries (PIBs), the term "this compound" primarily refers to the compound formed at the cathode during the battery's discharge cycle rather than being used as a starting anode material. The typical anode in a potassium-selenium (K-Se) battery is potassium metal. The energy storage mechanism is based on a conversion reaction at the cathode, where selenium is electrochemically converted into this compound (K₂Se).

The fundamental reaction is: Se + 2K⁺ + 2e⁻ ↔ K₂Se

This conversion reaction allows for a high theoretical specific capacity. However, the performance and viability of such systems depend heavily on managing the challenges associated with this reaction. While not an anode material itself, the formation of K₂Se is central to the operation of K-Se batteries. Research into anode materials for PIBs often focuses on metal selenides (e.g., cobalt, iron, tungsten selenides) due to their high theoretical capacities. These materials operate via a conversion or a combination of intercalation and conversion mechanisms, but they are distinct from the direct use of K₂Se. A significant challenge for these conversion-reaction anodes is the large volume change during the potassiation/de-potassiation cycles, which can lead to structural collapse and rapid capacity decay.

The reaction pathway can be complex, involving the formation of intermediate potassium polyselenides (K₂Seₓ, where x > 1), particularly in ether-based electrolytes. In some systems, especially those using carbonate electrolytes, the reaction can proceed more directly from selenium to K₂Se, sometimes via a K₂Se₂ intermediate, which helps to suppress the formation of soluble, long-chain polyselenides. The dissolution of these polyselenides into the electrolyte and their subsequent "shuttle effect" between the cathode and anode is a primary cause of capacity fading and low coulombic efficiency.

To mitigate these issues, research has focused on confining selenium within conductive host materials, such as carbon nanofibers or other porous carbon structures. This strategy helps to buffer the significant volume expansion during the conversion to K₂Se, improves electrical conductivity, and physically traps polyselenide intermediates, thereby enhancing cycling stability and rate capability. By using a highly concentrated ether-based electrolyte, researchers have demonstrated a K-Se battery with a record-high average discharge plateau of 1.85 V and an energy density of 998 Wh kg⁻¹, approaching the theoretical limits. These advances underscore the potential of K-Se chemistry, contingent on the effective management of the cathode reactions involving the formation of this compound.

Table 1: Performance of Different K-Se Cathode Configurations

This table is interactive. Click on the headers to sort the data.

Cathode MaterialElectrolyte TypeKey FindingsReversible CapacityReference
Selenium/Carbonized-Polyacrylonitrile (c-PAN-Se)Carbonate-basedEffectively confined Se, inhibiting polyselenide formation.1904 mAh cm⁻³ after 100 cycles
Se@Peapod-Like N-Doped Carbon NanofibersCarbonate-basedSuppressed polyselenide generation through an "all-solid-state" two-step conversion.High utilization of Se
Carbon/Se CompositeConcentrated Ether-basedEnabled stepwise conversion via soluble K₂Se₅, achieving near-theoretical voltage.Energy Density: 998 Wh kg⁻¹

Ternary compounds involving potassium and selenium, such as potassium copper selenide (KCu₄Se₈), have been investigated as novel electrode materials for supercapacitors. These materials are attractive due to their unique crystal structures and electrochemical properties.

In one study, KCu₄Se₈ nanowires were synthesized and fabricated into solid-state supercapacitor electrodes. The electrochemical performance was found to be dependent on the pressure used to form the electrode thin film, with the best results achieved with no applied pressure.

Key research findings for KCu₄Se₈ supercapacitors are summarized below:

A supercapacitor using a KCu₄Se₈ nanowire electrode achieved a specific capacitance of 25.3 F g⁻¹ at a scan rate of 5 mV s⁻¹.

The device demonstrated good cycling stability over 5,000 charge/discharge cycles.

The performance could be significantly enhanced by coating the KCu₄Se₈ electrode with a thin layer of vanadium pentoxide (V₂O₅), which boosted the specific capacitance to 93.7 F g⁻¹ at the same scan rate.

This research highlights the potential of potassium-containing metal selenides in supercapacitor applications, where their structural and electrical properties can be harnessed for charge storage.

Table 2: Electrochemical Performance of KCu₄Se₈ Nanowire Supercapacitors

This table is interactive. Click on the headers to sort the data.

Electrode ConfigurationScan Rate (mV s⁻¹)Specific Capacitance (F g⁻¹)Cycling Stability (after 5000 cycles)Reference
KCu₄Se₈ Nanowires525.3Good,
KCu₄Se₈ coated with V₂O₅593.7Not Specified,

Cathode Chemistry and Performance in Potassium-Selenium Batteries

Contributions to Semiconductor and Optoelectronic Devices

The semiconductor properties of this compound and the effects of potassium incorporation in other selenide compounds are pivotal for applications in solar energy and infrared detection.

While this compound itself is not used as the primary light-absorbing layer in solar cells, the introduction of potassium as a dopant or through post-deposition treatments (PDT) is a critical strategy for enhancing the efficiency of leading thin-film photovoltaic technologies, particularly those based on Copper Indium Gallium Selenide (CIGS) and Copper Zinc Tin Sulfoselenide (CZTSSe).

The addition of potassium, often via a potassium fluoride (B91410) (KF) treatment, has been shown to yield significant improvements in device performance for several reasons:

Enhanced Grain Growth: Potassium promotes the growth of larger, more compact grains in the absorber layer, which reduces the density of grain boundaries that can act as recombination centers for charge carriers.

Defect Passivation: Potassium is believed to passivate defects, especially at the grain boundaries and the critical interface between the absorber and buffer layers. This reduces recombination losses and improves carrier collection.

Modified Electronic Properties: Potassium doping can increase the net carrier concentration in the absorber layer. This leads to a wider depletion region, which enhances the separation of photogenerated electron-hole pairs.

Formation of Beneficial Phases: During selenization, potassium can form intermediate phases like K-In-Se, which may act as a selenium reservoir, facilitating higher quality CIGS film growth.

These combined effects lead to measurable improvements in key solar cell parameters, including the open-circuit voltage (Voc) and short-circuit current density (Jsc). For example, in solution-processed CZTSSe solar cells, potassium doping increased the power conversion efficiency from ~5% to over 7.7%, primarily by enhancing Voc and Jsc. Similarly, KF-PDT has been instrumental in pushing the efficiency of CIGS solar cells to world-record levels, exceeding 20%.

The application of pure this compound (K₂Se) in infrared (IR) detectors is not widely documented in mainstream research. However, the semiconductor properties of potassium-containing selenide compounds and the use of potassium as a dopant in established IR materials are areas of active investigation.

Potassium-Doped Lead Selenide (PbSe): Lead selenide is a well-known semiconductor used for manufacturing photodetectors that operate in the mid-wavelength infrared (MWIR) range (1.5 to 5.2 μm). Research has shown that doping PbSe with potassium can heavily influence its electronic band structure and enhance its thermoelectric properties. Since the performance of many IR detectors is linked to such semiconductor properties, this doping strategy offers a pathway to engineer the material for improved sensor performance. Additionally, potassium iodide is sometimes used during the chemical bath deposition of PbSe films.

Potassium-Doped Tin Selenide (SnSe): Tin selenide is another semiconductor with potential for optoelectronic applications. Studies have demonstrated that doping SnSe with potassium can effectively tune its band gap over a wide range, from 1.2 eV down to 0.4 eV. This band gap tunability is a crucial feature for designing photodetectors that are sensitive to specific regions of the infrared spectrum.

Ternary Selenide Compounds: Compounds like Potassium Gallium Selenide (KGaSe₂) are wide band gap semiconductors that have been synthesized and characterized for their structural and electronic properties. Such ternary chalcogenides are of interest for various electro-optic and nonlinear optical applications, which form the basis for many sensor and detector technologies.

While direct use of K₂Se is limited, its elemental contribution to other selenide systems is a key research and development strategy for creating advanced infrared sensors and photodetectors.

Integration into Advanced Optoelectronics and Optical Communication Systems

This compound (K₂Se) and materials derived from it are subjects of research for applications in advanced optoelectronics due to their unique semiconductor properties. nanorh.com Its nanoparticles are particularly noted for their potential integration into devices requiring specific wavelength detection or emission, such as those used in optical communication systems and imaging. nanorh.com The compound's characteristics make it suitable for use in infrared (IR) sensors, which are critical components in thermal imaging and environmental monitoring technologies. nanorh.com

Research has also explored the use of potassium as a dopant in other selenide compounds to tune their optoelectronic properties. For instance, doping tin selenide (SnSe) with potassium can significantly alter its band gap, providing a pathway to create tunable electronic and optoelectronic devices. researchgate.net This tunability is a key factor in developing next-generation sensors and photovoltaic cells. While direct integration of pure K₂Se into complex optical communication systems is not widespread, its role as a dopant and as a precursor for other optically active selenide materials highlights its importance in the field. nanorh.comresearchgate.net Selenium-based chalcogenide materials, in general, are recognized for their high refractive index and good transmittance in the mid-IR region, making them desirable for various optical and optoelectronic applications.

Catalytic and Electrocatalytic Research Applications of this compound

This compound serves as a versatile compound in catalytic research, functioning both as a catalyst itself and, more commonly, as a precursor for more complex catalytic materials.

In organic synthesis, this compound is a useful reagent, primarily valued as a source of the nucleophilic selenide anion (Se²⁻). oulu.fi It can be prepared in situ for reactions, though for many preparative purposes, lithium and sodium derivatives are more common due to easier preparation. thieme-connect.de Nevertheless, this compound is employed in synthetic transformations to create organochalcogen compounds. thieme-connect.de For example, it reacts with alkyl halides to produce dialkyl selenides, which are important intermediates in organoselenium chemistry. thieme-connect.de

While a broad range of organoselenium compounds are known to be effective catalysts for various oxidation reactions, the direct application of inorganic K₂Se as an industrial process catalyst is less common. nih.govresearchgate.net Instead, its primary role is as a starting material for synthesizing organoselenium catalysts or other selenium compounds used in chemical reactions. nanorh.comsamaterials.com For instance, nanoparticles of K₂Se are noted for their catalytic potential in processes like the hydrogenation of organic compounds, benefiting from a high surface area and reactivity. nanorh.com

This compound nanoparticles are being explored for their photocatalytic capabilities. nanorh.com When irradiated with light, these nanoparticles can facilitate the degradation of organic pollutants, offering a potential route for environmental remediation. nanorh.com Their ability to interact with and neutralize toxic substances makes them a candidate for water and soil cleanup efforts. nanorh.com

Furthermore, K₂Se nanoparticles have been investigated for photocatalytic water splitting to produce hydrogen, a key reaction in developing solar fuels. nanorh.comacs.org The development of visible-light-responsive photocatalysts is crucial for achieving substantial solar energy conversion, and selenium-based materials are part of this research landscape. acs.orgacs.org For example, heterostructures combining cadmium selenide (which can be synthesized using a selenium precursor) with other materials have shown promising results in photocatalytic water splitting and CO₂ reduction. mdpi.com

Selenium-based catalysts (SBCs) have emerged as a promising class of materials for various electrocatalytic energy conversion reactions, and this compound often serves as a key precursor in their synthesis. researchgate.net Transition metal selenides (TMSe), such as those of cobalt, nickel, and copper, are particularly noted for their performance in the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), oxygen reduction reaction (ORR), and carbon dioxide reduction reaction (CO₂RR). researchgate.netresearchgate.net

Hydrogen and Oxygen Evolution (HER/OER): Cobalt selenide (e.g., Co₇Se₈, CoSe₂) nanostructures, often prepared using selenium precursors, have demonstrated high efficiency as bifunctional catalysts for both OER and HER in alkaline media, crucial for water electrolysis. acs.orgacs.org These materials can exhibit low overpotentials and long-term durability, sometimes outperforming precious metal catalysts. acs.org Nickel selenide (NiSe), which can be synthesized from single-source precursors containing nickel and selenium, also shows high activity for OER. nih.gov

Oxygen Reduction (ORR): The ORR is a critical reaction in fuel cells and metal-air batteries. acs.org Selenides of nickel and cobalt are being investigated as ORR electrocatalysts with high performance and tolerance to methanol (B129727) crossover, a common issue with platinum-based catalysts. acs.org

CO₂ Reduction (CO₂RR): The electrochemical reduction of CO₂ into valuable chemicals and fuels is a key goal for environmental remediation and sustainable chemistry. Nickel selenide (NiSe₂) has been identified as a highly efficient electrocatalyst for CO₂ reduction, showing high selectivity for carbon-rich products like ethanol (B145695) and acetic acid at low applied potentials. rsc.org

The effectiveness of these metal selenide catalysts is often attributed to the high d-electron density of the metal center and the covalency of the selenide anion, which can be favorably modulated by the choice of selenium precursor. rsc.org

Photocatalysis for Environmental Remediation and Water Splitting

Precursor Role in the Synthesis of Novel Inorganic Chalcogenide Materials

This compound is a fundamental precursor in the synthesis of a wide array of novel inorganic chalcogenide materials, particularly metal selenides. nanorh.comoulu.fi Its utility stems from its function as a soluble and reactive source of the selenide ion (Se²⁻). alfa-chemistry.com This allows for its use in various synthetic methods, from traditional solid-state reactions at high temperatures to solution-based approaches like solvothermal synthesis. oulu.fi

A significant application is in the preparation of thin-film solar cell materials. alfa-chemistry.com For instance, K₂Se is considered a relevant compound in the context of alkali metal doping of copper indium gallium selenide (Cu(In,Ga)Se₂) solar cells, a leading thin-film photovoltaic technology. alfa-chemistry.com The synthesis of such complex chalcogenides can involve the reaction of metal precursors with a selenium source, for which K₂Se can be a suitable starting material. rsc.org The synthesis of K₂Se itself can be achieved by reacting stoichiometric amounts of potassium and selenium in liquid ammonia (B1221849). alfa-chemistry.com

Its role extends to the creation of nanocrystals and other nanostructured materials. By reacting K₂Se with metal salts in controlled environments, researchers can produce metal selenide nanoparticles with specific sizes and properties for use in electronics, optics, and catalysis. nanorh.com

Material Synthesized/DopedPrecursor Role of K₂SeApplication AreaReference(s)
Dialkyl Selenides Direct reactant with alkyl halidesOrganic Synthesis Intermediates thieme-connect.de
Metal Selenide Nanoparticles Source of selenide ions for reaction with metal saltsCatalysis, Optoelectronics nanorh.com
Copper Indium Gallium Selenide (CIGS) Source of selenide and potassium dopantThin-Film Solar Cells alfa-chemistry.comrsc.org
Transition Metal Selenides (e.g., CoSeₓ, NiSeₓ) Selenium source for reaction with metal precursorsElectrocatalysis (HER, OER, CO₂RR) researchgate.netacs.orgrsc.org
Potassium-doped Tin Selenide (KₓSn₁₋ₓSe) Source of potassium dopantTunable Optoelectronic Devices researchgate.net

Environmental Chemistry Research for Selenium Abatement Technologies

Selenium is an environmental concern, as its soluble oxyanions, selenate (B1209512) (SeO₃²⁻) and selenite (B80905) (SeO₄²⁻), can be toxic and bioaccumulate in aquatic ecosystems. researchgate.net Research into selenium abatement technologies aims to remove these soluble species from contaminated water, such as agricultural drainage and industrial effluents. nanorh.comresearchgate.net

This compound can be used in environmental applications, specifically for the removal of selenium contaminants from wastewater. nanorh.com While seemingly counterintuitive to use a selenium compound for selenium abatement, its role is often in research and development of remediation processes. For example, K₂Se can be used to prepare model systems to study the chemical transformations of selenium. The conversion of soluble selenium species into insoluble elemental selenium (Se⁰) is a common remediation strategy. Research may involve using this compound or related compounds to understand the reduction pathways that lead to selenium precipitation. Furthermore, K₂Se nanoparticles are studied for their ability to interact with and neutralize heavy metals or other toxins, contributing to broader environmental remediation efforts. nanorh.com

Q & A

Q. What are the standard synthesis protocols for potassium selenide, and how do experimental conditions influence its purity?

this compound is typically synthesized via solid-state reactions or solution-phase methods under inert atmospheres (e.g., argon or nitrogen) due to its sensitivity to moisture and oxygen . Key parameters include:

  • Stoichiometric ratios : Precise control of potassium (K) and selenium (Se) molar ratios to avoid secondary phases.
  • Temperature gradients : Heating rates and annealing durations (e.g., 300–500°C for solid-state synthesis) to optimize crystallinity.
  • Post-synthesis handling : Storage in anhydrous solvents or sealed containers to prevent hydrolysis. Methodological validation via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) is critical to confirm phase purity .

Q. Which characterization techniques are most effective for analyzing this compound’s structural and electronic properties?

  • XRD : Resolves crystal structure (e.g., cubic or orthorhombic phases) and lattice parameters .
  • Raman spectroscopy : Identifies vibrational modes linked to Se-Se bonding, which can indicate defects or oxidation .
  • UV-Vis-NIR spectroscopy : Measures optical bandgaps (e.g., ~1.5–2.5 eV for K₂Se) to infer electronic transitions .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability under controlled atmospheres .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Controlled environments : Use gloveboxes or Schlenk lines to prevent exposure to air or moisture .
  • Toxicological precautions : this compound releases toxic H₂Se gas upon hydrolysis; use fume hoods and respiratory protection .
  • Waste disposal : Neutralize residues with oxidizing agents (e.g., hydrogen peroxide) to convert selenides to less hazardous selenates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict this compound’s electronic structure and reactivity?

Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PW91) models K₂Se’s band structure, charge density distributions, and defect formation energies . Key steps:

  • Basis set selection : Use plane-wave pseudopotentials for accurate periodic boundary conditions.
  • Exchange-correlation functionals : Validate predictions against experimental bandgap data to address GGA’s tendency to underestimate gaps .
  • Reactivity simulations : Study surface interactions with H₂O or O₂ to guide synthesis and storage protocols .

Q. What experimental strategies address discrepancies in reported thermodynamic properties of this compound?

Conflicting data (e.g., enthalpy of formation) may arise from impurities or measurement techniques. Mitigation approaches include:

  • Cross-validation : Compare calorimetry, electrochemical, and computational results .
  • Controlled synthesis : Use high-purity precursors and in-situ characterization (e.g., in-operando XRD) .
  • Error analysis : Quantify uncertainties from instrumental drift or sample heterogeneity .

Q. How does this compound’s stability in aqueous environments impact its applicability in energy storage systems?

K₂Se degrades in water via hydrolysis, limiting its direct use in aqueous batteries. Research strategies focus on:

  • Protective coatings : Encapsulate K₂Se in carbon matrices or polymer layers to inhibit H₂O diffusion .
  • Non-aqueous electrolytes : Test ionic liquids or organic solvents (e.g., dimethyl carbonate) for improved stability .
  • In-situ spectroscopy : Monitor decomposition pathways using X-ray photoelectron spectroscopy (XPS) or FTIR .

Q. What mechanisms underlie this compound’s potential toxicity, and how can they be mitigated in biomedical applications?

While K₂Se itself is less studied, analogous selenides (e.g., CdSe) release toxic Se²⁻ ions under physiological conditions . Key considerations:

  • Surface passivation : Coat K₂Se nanoparticles with biocompatible ligands (e.g., polyethylene glycol) to reduce ion leaching .
  • Dose-response studies : Quantify cytotoxicity thresholds in cell cultures using MTT assays or flow cytometry .
  • Environmental impact assessments : Model bioaccumulation risks in ecosystems via ICP-MS or isotopic tracing .

Methodological and Ethical Considerations

Q. How should researchers design studies to ensure reproducibility of this compound-related experiments?

  • Detailed protocols : Document synthesis parameters (e.g., heating rates, atmosphere) and instrument calibration data .
  • Open data practices : Share raw XRD, spectroscopy, and computational files in supplementary materials .
  • Collaborative validation : Cross-check results with independent labs using shared reference samples .

Q. What ethical frameworks apply to studies involving this compound’s environmental or health impacts?

  • Precautionary principle : Assume potential toxicity until proven otherwise; minimize lab exposure and environmental release .
  • Transparency : Disclose all hazards in publications and safety data sheets (SDS) .
  • Regulatory compliance : Align with OSHA (occupational safety) and EPA (environmental) guidelines for selenium compounds .

Q. How can this compound be integrated into novel material systems (e.g., heterostructures) for optoelectronic applications?

  • Layer-by-layer deposition : Use molecular beam epitaxy (MBE) to grow K₂Se thin films on compatible substrates (e.g., GaAs) .
  • Interface engineering : Optimize band alignment with semiconductors like ZnSe or TiO₂ via doping or strain tuning .
  • Device testing : Characterize photoresponse and carrier mobility in prototype solar cells or photodetectors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.